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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Sofosbuvir
impurity B, a known isomer of the active pharmaceutical ingredient. Understanding the

structural nuances of such impurities is critical for ensuring drug purity, safety, and efficacy in

accordance with regulatory standards. This document outlines the interpretation of Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presents detailed

experimental protocols, and visualizes the analytical workflow.

Structural Elucidation of Sofosbuvir Impurity B
Sofosbuvir impurity B is an isomer of Sofosbuvir, sharing the same molecular formula,

C₂₂H₂₉FN₃O₉P, and a molecular weight of approximately 529.46 g/mol .[1] The key structural

difference lies in the stereochemistry at the 5-position of the tetrahydrofuran ring. The IUPAC

name for Sofosbuvir impurity B is isopropyl ((S)-(((2R,3R,4R,5S)-5-(2,4-dioxo-3,4-

dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)-L-alaninate.[1] In contrast, Sofosbuvir has an (R) configuration at this

position. This seemingly minor change can have significant implications for the molecule's

three-dimensional structure and potential biological activity.

Mass Spectrometry (MS) Data Interpretation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental

composition of impurities. For Sofosbuvir impurity B, the expected protonated molecule
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[M+H]⁺ would be observed at an m/z consistent with the molecular formula C₂₂H₂₉FN₃O₉P.

Table 1: High-Resolution Mass Spectrometry Data for Sofosbuvir and its Impurities

Analyte Molecular Formula
Calculated m/z
([M+H]⁺)

Observed m/z
([M+H]⁺)

Sofosbuvir C₂₂H₂₉FN₃O₉P 529.1601 530.48[2]

Acid Degradation

Product
C₁₆H₁₈FN₂O₈P 417.0812 417.0843[3]

Base Degradation

Product A
C₁₆H₂₅FN₃O₉P 453.1336 -

Base Degradation

Product B
C₁₃H₁₉FN₃O₉P 411.0843 412.0900[3]

Oxidative Degradation

Product
C₂₂H₂₇FN₃O₉P 527.1445 -

Note: Observed m/z values are from forced degradation studies of Sofosbuvir and may vary

slightly based on experimental conditions.

The fragmentation pattern in tandem MS (MS/MS) provides crucial structural information. While

specific MS/MS data for impurity B is not publicly available, the fragmentation of Sofosbuvir is

well-documented and serves as a reliable reference. Key fragmentation pathways involve the

cleavage of the phosphoramidate linkage and losses from the sugar moiety.[4]

Sofosbuvir Impurity B
[M+H]⁺ = m/z 530

Loss of Isopropyl Alanine
m/z 393- C₆H₁₂NO₃

Loss of Phenoxy Group
m/z 437

- C₆H₅O

Uracil Moiety
m/z 113

- C₇H₉FO₅P
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Figure 1. Proposed MS fragmentation pathway for Sofosbuvir Impurity B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Interpretation
NMR spectroscopy is indispensable for the definitive structural elucidation of isomers like

Sofosbuvir impurity B. While a complete spectral assignment for impurity B requires

acquisition of the actual spectrum, we can predict the key differences compared to Sofosbuvir

based on its structure. The change in stereochemistry at the 5-position of the furanose ring is

expected to influence the chemical shifts and coupling constants of the protons and carbons in

the sugar moiety, particularly H-5', H-4', and the methylene protons at C-5'.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Sofosbuvir and Impurity B

Proton
Sofosbuvir
(Observed, ppm)[5]

Sofosbuvir
Impurity B
(Predicted, ppm)

Expected
Difference

H-6 (Uracil) ~7.6 ~7.6 Minimal

H-5 (Uracil) ~5.5 ~5.5 Minimal

H-1' (Sugar) ~6.0 ~6.0 Minor

H-3' (Sugar) ~4.2 ~4.2 Minor

H-4' (Sugar) ~4.0 ~4.1 Significant

H-5'a, H-5'b (Sugar) ~4.3, ~4.1 ~4.4, ~4.2 Significant

CH (Isopropyl) ~4.8 ~4.8 Minimal

CH₃ (Isopropyl) ~1.2 ~1.2 Minimal

CH₃ (Alanine) ~1.3 ~1.3 Minimal

CH₃ (Sugar) ~1.2 ~1.2 Minor

Note: Predicted shifts are illustrative and would need to be confirmed with experimental data.

The most significant changes are anticipated for protons spatially close to the C-5'
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stereocenter.

Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for

unambiguous assignment of all proton and carbon signals and to confirm the altered

stereochemistry through analysis of Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality spectroscopic

data for impurity identification and characterization. The following protocols are based on

established methods for the analysis of Sofosbuvir and its degradation products.[2][3]

Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or

Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile or methanol (B).

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 5 - 10 µL.

Mass Spectrometer Settings:

Ionization Mode: Positive ESI.

Scan Mode: Full scan for MS and product ion scan for MS/MS.

Collision Gas: Argon.

Data Acquisition: Data should be acquired in centroid mode.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the impurity standard in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Experiments to be Performed:

¹H NMR

¹³C NMR (with DEPT)

²D COSY (Correlation Spectroscopy)

²D HSQC (Heteronuclear Single Quantum Coherence)

²D HMBC (Heteronuclear Multiple Bond Correlation)

¹⁹F NMR

³¹P NMR

²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy) to determine stereochemistry.
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Figure 2. Workflow for the spectroscopic data interpretation of Sofosbuvir Impurity B.

Conclusion
The comprehensive spectroscopic analysis of Sofosbuvir impurity B, an isomer of the parent

drug, is a critical step in ensuring the quality and safety of the final pharmaceutical product.

While sharing the same mass, the difference in stereochemistry can be definitively established
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through a combination of high-resolution mass spectrometry and a suite of one- and two-

dimensional NMR experiments. The methodologies and interpretation frameworks presented in

this guide provide a robust approach for the characterization of this and other related impurities

in Sofosbuvir, thereby supporting drug development and manufacturing processes. Commercial

suppliers of Sofosbuvir impurity standards can provide a Certificate of Analysis (CoA) which

includes detailed characterization data.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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